molecular formula C13H12N2O5 B2356013 Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate CAS No. 898372-83-3

Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate

Cat. No.: B2356013
CAS No.: 898372-83-3
M. Wt: 276.248
InChI Key: AYTWEOXZOPIHCX-UHFFFAOYSA-N
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Description

Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran ring, which is known for its diverse biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. The process begins with the formation of the benzofuran ring, followed by the introduction of the carbamoyl group and the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.

    Substitution: The benzofuran ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products.

Scientific Research Applications

Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: The compound’s potential therapeutic properties are explored for developing new drugs, particularly in treating diseases related to its biological targets.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate can be compared with other benzofuran derivatives, such as:

    This compound: This compound shares a similar structure but may have different functional groups, leading to varied properties and applications.

    Benzofuran-2-carboxylic acid: Another benzofuran derivative with distinct chemical and biological properties.

    2-Aminobenzofuran: A simpler benzofuran compound with different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[(2-carbamoyl-1-benzofuran-3-yl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-2-19-13(18)12(17)15-9-7-5-3-4-6-8(7)20-10(9)11(14)16/h3-6H,2H2,1H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTWEOXZOPIHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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